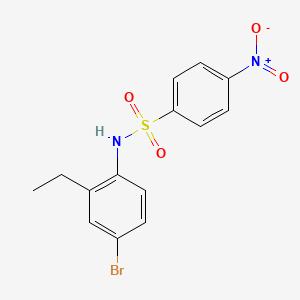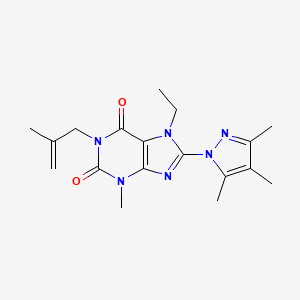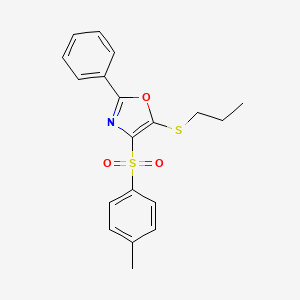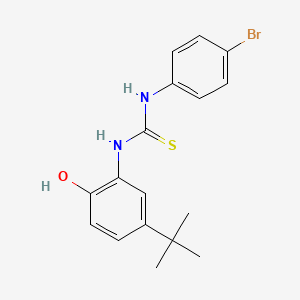![molecular formula C22H27NO2S B4830151 Azepan-1-yl-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanethione](/img/structure/B4830151.png)
Azepan-1-yl-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanethione
Overview
Description
Azepan-1-yl-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanethione is a complex organic compound with a molecular formula of C22H27NO2S . This compound is characterized by the presence of an azepane ring, a methoxy group, and a thione group, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of Azepan-1-yl-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanethione involves several steps. One common synthetic route includes the reaction of azepane with 3-methoxy-4-[(4-methylphenyl)methoxy]benzaldehyde in the presence of a thionating agent . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Azepan-1-yl-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanethione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Azepan-1-yl-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanethione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Azepan-1-yl-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanethione involves its interaction with molecular targets such as enzymes and receptors. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the azepane ring may interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Azepan-1-yl-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanethione can be compared with similar compounds such as:
1-Azepanyl{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione: This compound has a similar structure but differs in the substitution pattern on the benzene ring.
2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid: This compound contains a thiazole ring instead of a thione group, leading to different chemical properties and reactivity.
Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone: This compound features a pyrazole ring, which imparts distinct biological activities compared to the thione-containing compound.
Properties
IUPAC Name |
azepan-1-yl-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S/c1-17-7-9-18(10-8-17)16-25-20-12-11-19(15-21(20)24-2)22(26)23-13-5-3-4-6-14-23/h7-12,15H,3-6,13-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJOIOBCHRWLSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=S)N3CCCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4830072.png)
![1-[3-(4-Fluorophenoxy)propyl]-1,2,4-triazole](/img/structure/B4830081.png)



![4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4830098.png)
![5-(4-bromobenzylidene)-3-[(dimethylamino)methylene]-2,4-pyrrolidinedione](/img/structure/B4830109.png)
![ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4830117.png)
![ETHYL 2-[(2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4830123.png)

![(4-BROMO-2-THIENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4830142.png)

![3-(4-methylphenyl)-6-(2-thienylmethylene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4830158.png)
![2-{[5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B4830176.png)
